Feroline
Description
Historical Trajectories and Discovery Context of Feroline
This compound is a natural product derived from plants of the Ferula genus, which are part of the Umbelliferae family nih.gov. Early research contributing to the characterization of this compound is documented in chemical literature dating back to the 1970s, with references from 1972 and 1977 cited in relation to its study nih.gov. These initial investigations laid the groundwork for recognizing this compound as a distinct chemical entity with a specific molecular formula of C₂₂H₃₀O₄ and a molecular weight of 358.46 g/mol nih.govfishersci.com.
Contemporary Significance of this compound in Chemical Biology
In contemporary chemical biology, this compound's significance is notably linked to its interaction with nuclear receptors, particularly the farnesoid X receptor (FXR) golexir.comresearchgate.net. FXR is recognized as a crucial target in drug discovery efforts golexir.comresearchgate.net. This compound has been identified as a modulator, and in some studies, an agonist, of FXR golexir.comresearchgate.net. This interaction is significant because small molecules that bind to FXR can induce conformational changes that influence its binding to co-regulators, thereby affecting downstream biological pathways golexir.comresearchgate.net. Beyond its role with FXR, this compound has also been reported to exhibit estrogenic activity nih.gov. These biological properties highlight this compound's potential to interact with key biological targets and influence cellular processes.
Overview of Advanced Research Domains Pertaining to this compound
Advanced research on this compound primarily focuses on elucidating its molecular mechanisms of action and exploring its interactions with biological targets. A key area of investigation involves detailed structural studies of this compound in complex with proteins like FXR. For instance, crystal structures of the FXR ligand-binding domain in complex with this compound have been determined, revealing a unique binding model that includes a secondary binding pocket important for ligand recognition golexir.comresearchgate.net. These structural insights provide a template for understanding how this compound modulates FXR activity and for the potential design of selective modulators golexir.comresearchgate.net. Research also continues into its broader biological activities, including its reported estrogenic effects nih.gov, contributing to a more comprehensive understanding of its pharmacological potential.
Research findings related to this compound's interaction with FXR are summarized in the table below:
| Compound | Target Protein | Interaction Type | Key Findings | PubChem CID | PDB Entry (if applicable) |
| This compound | Farnesoid X Receptor (FXR) | Modulator/Agonist golexir.comresearchgate.net | Unique binding model, affects co-regulator recruitment, secondary binding pocket golexir.comresearchgate.net | 5903179 | 5ICK golexir.com |
| Tschimgine | Farnesoid X Receptor (FXR) | Modulator golexir.comresearchgate.net | Identified alongside this compound as a novel FXR modulator golexir.comresearchgate.net | 193780 | - |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H30O4 |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
[(3Z,8Z)-5-hydroxy-5,9-dimethyl-2-propan-2-ylcyclodeca-3,8-dien-1-yl] 4-hydroxybenzoate |
InChI |
InChI=1S/C22H30O4/c1-15(2)19-11-13-22(4,25)12-5-6-16(3)14-20(19)26-21(24)17-7-9-18(23)10-8-17/h6-11,13,15,19-20,23,25H,5,12,14H2,1-4H3/b13-11-,16-6- |
InChI Key |
AVRRAMZPNSQDIW-LPDZHXNLSA-N |
Isomeric SMILES |
C/C/1=C/CCC(/C=C\C(C(C1)OC(=O)C2=CC=C(C=C2)O)C(C)C)(C)O |
Canonical SMILES |
CC1=CCCC(C=CC(C(C1)OC(=O)C2=CC=C(C=C2)O)C(C)C)(C)O |
Synonyms |
feroline |
Origin of Product |
United States |
Advanced Synthetic Strategies and Biosynthetic Pathways of Feroline and Its Analogs
Chemoenzymatic Synthesis of Feroline
Terpenoid biosynthesis in nature involves a series of enzymatic steps, including the formation of isoprenoid precursors (isopentenyl pyrophosphate and dimethylallyl pyrophosphate) and their subsequent enzymatic assembly and modification by enzymes such as terpene synthases and prenyltransferases. mdpi.com Chemoenzymatic strategies for similar natural products often leverage these enzymatic catalysts to perform key steps, such as stereoselective cyclizations or regioselective prenylations, which can be challenging to achieve solely through chemical means.
For instance, the synthesis of other natural products has demonstrated the utility of engineered enzymatic systems. mdpi.comnih.govnih.gov The complex macrocyclic core and the ester linkage in this compound present specific targets for chemoenzymatic approaches. Enzymes could potentially be employed for the formation of the cyclodecadiene ring system with control over the double bond geometry (3Z, 8Z) or for the selective esterification of the hydroxylated terpenoid core with 4-hydroxybenzoic acid. nih.gov The development of a chemoenzymatic route for this compound would likely involve identifying or engineering enzymes capable of catalyzing these specific transformations, potentially in combination with chemical steps for substrate preparation or downstream modifications.
Enantioselective and Stereocontrolled Synthesis of this compound Derivatives
This compound possesses multiple stereocenters and defined double bond geometries, making enantioselective and stereocontrolled synthesis a critical aspect for accessing the natural product and its biologically active analogs. nih.gov Achieving precise control over stereochemistry is paramount, as different stereoisomers can exhibit vastly different biological activities.
While detailed accounts of the enantioselective or stereocontrolled synthesis of this compound itself are not prominent in the surveyed literature, research on the synthesis of complex molecules with similar structural features highlights the methodologies that would be relevant. Strategies commonly employed include asymmetric catalysis, the use of chiral auxiliaries, and chiral reagents to guide the formation of new stereocenters or control the geometry of double bonds during the synthetic sequence. libretexts.org
For molecules with macrocyclic structures like this compound, controlling the stereochemistry during cyclization steps is particularly challenging. nih.gov Novel catalytic systems or carefully designed reaction conditions are often required to favor the formation of the desired diastereomer and enantiomer. The synthesis of derivatives would involve introducing variations to the this compound scaffold while maintaining or establishing specific stereochemical configurations. This could involve modifying the terpenoid core, the ester linkage, or the 4-hydroxybenzoyl moiety. Research into the synthesis of other complex cyclic natural products provides a framework for the types of advanced synthetic methodologies, such as ring-closing metathesis for macrocycle formation or asymmetric functionalization reactions, that would be necessary for the stereocontrolled synthesis of this compound derivatives.
Elucidation of Natural Biosynthetic Routes to this compound
This compound is known to be a natural product isolated from Ferula species. latoxan.com The elucidation of its natural biosynthetic pathway would provide valuable insights into how this complex molecule is assembled in living organisms and could potentially inform biomimetic synthetic strategies. As a terpenoid, this compound's biosynthesis is expected to originate from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are typically assembled via either the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway.
The subsequent steps in this compound biosynthesis would likely involve the enzymatic coupling of IPP and DMAPP units to form a linear polyprenyl pyrophosphate precursor of the appropriate length. This precursor would then undergo a series of enzyme-catalyzed reactions, including cyclization, hydroxylation, oxidation, and esterification, to yield the final this compound structure. nih.gov
While the specific genes and enzymes involved in the biosynthesis of this compound in Ferula plants have not been detailed in the reviewed literature, studies on the biosynthesis of other plant terpenoids provide a general model. mdpi.com Identifying the specific terpene synthase responsible for forming the macrocyclic skeleton and the enzymes that introduce the hydroxyl group, the double bonds with specific Z geometry, and the ester linkage with 4-hydroxybenzoic acid would be key steps in fully elucidating the this compound biosynthetic pathway. Techniques such as genomic analysis of Ferula species, transcriptomics to identify actively expressed genes in relevant tissues, and in vitro enzymatic assays with recombinant proteins would be necessary to dissect the complete biosynthetic route.
Design Principles for this compound-Based Chemical Probes and Modulators
This compound has been identified as a novel modulator of the Farnesoid X Receptor (FXR), a key nuclear receptor involved in regulating bile acid homeostasis, lipid metabolism, and glucose homeostasis. sci-hub.seresearchgate.netnih.govrcsb.orgresearchgate.netresearchgate.net The interaction of this compound with FXR has been characterized, including through crystal structure analysis, which revealed a unique binding mode within the ligand-binding domain of FXR and the induction of specific conformational changes. sci-hub.seresearchgate.netnih.govrcsb.orgresearchgate.netresearchgate.netebi.ac.uk These findings provide a strong foundation for the rational design of this compound-based chemical probes and modulators.
The design principles for developing this compound analogs as FXR modulators are guided by the structure-activity relationships (SAR) derived from how this compound interacts with its target. Key considerations include:
Binding Pocket Interactions: Understanding the specific residues within the FXR binding pocket that interact with different parts of the this compound molecule (e.g., the terpenoid core, the hydroxyl group, the ester linkage, and the 4-hydroxybenzoyl moiety) is crucial. sci-hub.seresearchgate.netnih.govrcsb.org Modifications to this compound can be designed to optimize these interactions, potentially leading to increased binding affinity and potency.
Secondary Binding Pocket: The discovery of a secondary binding pocket induced by this compound binding offers an additional site for potential interactions. nih.govrcsb.org Designing analogs that can simultaneously engage with both the primary and secondary binding pockets could lead to enhanced binding or altered functional profiles.
Conformational Changes and Co-regulator Recruitment: this compound induces specific dynamic conformational changes in the activation function 2 (AF-2) surface of FXR, influencing the recruitment of co-activators and co-repressors. researchgate.netnih.govrcsb.orgresearchgate.net Analogs can be designed to selectively stabilize different receptor conformations, thereby tuning the functional outcome (e.g., generating selective agonists, partial agonists, or antagonists).
Structural Modifications: Rational modifications to the this compound structure, such as altering the macrocycle size or flexibility, changing the nature of the ester linkage, or modifying the substituents on the aromatic ring, can be explored to probe SAR and develop analogs with improved pharmacological properties, including potency, selectivity for FXR over other nuclear receptors, and potentially altered metabolic stability. researchgate.netnih.govrcsb.org
Data from binding assays and functional assays (e.g., reporter gene assays) are essential for evaluating the activity of designed analogs. sci-hub.seresearchgate.netnih.gov Crystal structures of FXR in complex with this compound and its analogs provide invaluable atomic-level detail to guide further design iterations. rcsb.orgebi.ac.uk
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₀O₄ | PubChem |
| Molecular Weight | 358.5 g/mol | PubChem |
| PubChem CID | 5903179 | PubChem |
| IUPAC Name | [(3Z,8Z)-5-hydroxy-5,9-dimethyl-2-propan-2-ylcyclodeca-3,8-dien-1-yl] 4-hydroxybenzoate (B8730719) | PubChem |
| CAS Number | 39380-12-6 | Latoxan |
| Physical Form | Solid | Latoxan |
| Melting Point | 189-190 °C | Latoxan |
| Optical Activity | [α]D -91.6° (c = 1.2 in chloroform) | Latoxan |
Table 2: this compound Binding to FXR
| Target Receptor | EC₅₀ (Agonist Activity) | Binding Mode | Induced Conformational Change | Source |
| FXR | 0.56 μM | Binds in a unique hydrophobic pocket, including a secondary binding-induced pocket. sci-hub.senih.govrcsb.org | Induces dynamic conformational changes in the activation function 2 (AF-2) surface. researchgate.netnih.govrcsb.orgresearchgate.net | Sci-Hub, PubMed, ResearchGate |
Note: The EC₅₀ value indicates the half-maximal effective concentration for FXR activation. sci-hub.se
Sophisticated Spectroscopic and Structural Characterization Methodologies for Feroline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Analysis
NMR spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution. For a complex molecule like Feroline, multinuclear NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) techniques such as COSY, HSQC, and HMBC, are indispensable for assigning signals and establishing connectivity. Analysis of chemical shifts (δ), coupling constants (J), and signal intensities in the ¹H and ¹³C NMR spectra provides detailed information about the different functional groups and carbon frameworks present in this compound.
For instance, the presence of characteristic signals in the ¹H NMR spectrum corresponding to olefinic protons, methyl groups (including the isopropyl moiety), methylene (B1212753) protons, and hydroxyl protons would confirm the structural features of this compound. nih.gov The chemical shifts of protons on carbons bearing electronegative atoms like oxygen would be expected at higher ppm values. Similarly, the ¹³C NMR spectrum would show distinct signals for sp² and sp³ hybridized carbons, ester carbonyls, and carbons attached to hydroxyl groups.
2D NMR techniques are crucial for resolving overlapping signals and confirming assignments. COSY (Correlation Spectroscopy) reveals couplings between adjacent protons, helping to trace proton networks within the molecule. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons to which they are directly attached, aiding in the assignment of ¹³C signals. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons separated by two or three bonds, providing crucial information about connectivity across quaternary carbons and heteroatoms.
NMR can also provide insights into the conformation of this compound in solution. Analysis of coupling constants, particularly in flexible regions of the molecule like the cyclodecadienyl ring, can help deduce dihedral angles and preferred conformers. Variable-temperature NMR studies could be employed to investigate conformational dynamics if interconversion between conformers is occurring on the NMR timescale.
Furthermore, NMR can be used to study the interaction of this compound with other molecules, such as proteins or ligands, by observing changes in chemical shifts or relaxation rates upon binding. While specific interaction data for this compound is not detailed in the provided sources, this is a common application of NMR in studying molecular interactions.
An illustrative ¹H NMR data table for key protons in this compound might appear as follows (hypothetical data based on expected chemical shifts for similar functional groups):
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assigned Moiety |
| Aromatic H (ortho to OH) | ~6.8 | Doublet | ~8.5 | 2H | 4-hydroxybenzoate (B8730719) |
| Aromatic H (meta to OH) | ~7.8 | Doublet | ~8.5 | 2H | 4-hydroxybenzoate |
| H adjacent to ester O | ~4.5 | Multiplet | - | 1H | Cyclodecadienyl ester |
| Vinylic H | ~5.0 - 5.5 | Multiplets | - | 2H | Cyclodecadienyl ring |
| Isopropyl CH | ~1.8 | Septet | ~7.0 | 1H | Isopropyl group |
| Isopropyl CH₃ | ~0.8 - 1.0 | Doublets | ~7.0 | 6H | Isopropyl group |
| Allylic/Aliphatic H | ~1.2 - 2.5 | Multiplets | - | ~10H | Cyclodecadienyl ring |
| Methyl on ring | ~1.1 | Singlet | - | 3H | Cyclodecadienyl ring |
| Hydroxyl H | ~4.0 - 5.0 | Broad Singlet | - | 2H | Hydroxyl groups |
Vibrational Spectroscopy (Infrared and Raman) in Molecular Fingerprinting and Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, serving as a molecular fingerprint and allowing for the identification of functional groups. americanpharmaceuticalreview.comreddit.comresearchgate.netprocess-instruments-inc.com IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that result in a change in dipole moment, while Raman spectroscopy measures the inelastic scattering of light due to vibrations that cause a change in polarizability. reddit.comprocess-instruments-inc.com
Raman spectroscopy would complement the IR data, often providing stronger signals for vibrations involving nonpolar or weakly polar bonds and symmetric stretches. For this compound, Raman active modes would likely include strong signals from the C=C stretches and potentially ring breathing modes of the aromatic ring. americanpharmaceuticalreview.comresearchgate.net The O-H and C=O stretches would also be observable in the Raman spectrum, although their relative intensities compared to IR might differ. americanpharmaceuticalreview.com
Combined IR and Raman analysis provides a more complete picture of the molecular vibrations and can be particularly useful in studying different polymorphic forms or solid-state characteristics of this compound, as crystal packing can influence vibrational modes. americanpharmaceuticalreview.com
An illustrative table of characteristic IR and Raman bands for this compound might include:
| Functional Group/Vibration | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |
| O-H stretch | 3200-3600 (Strong, Broad) | 3200-3600 (Medium) | Hydrogen bonding can shift position and shape |
| C=O stretch (Ester) | 1700-1750 (Very Strong) | 1700-1750 (Strong) | Position sensitive to conjugation/ring size |
| C=C stretch (Alkene) | 1600-1680 (Medium) | 1600-1680 (Strong) | Intensity varies with substitution pattern |
| C=C stretch (Aromatic) | ~1600, ~1500 (Medium) | ~1600, ~1500 (Strong) | Aromatic ring modes |
| C-O stretch (Alcohol/Ester) | 1000-1300 (Strong) | 1000-1300 (Medium) | Multiple bands expected |
| C-H stretch (Aliphatic) | 2800-3000 (Strong) | 2800-3000 (Strong) | Multiple bands expected |
Mass Spectrometry (MS) Techniques for High-Resolution Structural Elucidation and Metabolite Identification
Mass Spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound, as well as providing fragmentation patterns that aid in structural confirmation and the identification of related metabolites or degradation products. High-resolution MS techniques, such as time-of-flight (TOF) or Orbitrap MS, are essential for obtaining accurate mass measurements, which can be used to determine the elemental composition of the intact molecule and its fragments.
Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used ionization techniques for relatively polar and thermally labile molecules like this compound. These soft ionization methods typically produce protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻), or adducts (e.g., [M+Na]⁺).
Tandem Mass Spectrometry (MS/MS or MS²) involves the fragmentation of a selected precursor ion and detection of the resulting fragment ions. Collision-induced dissociation (CID) is a widely used fragmentation method. The fragmentation pattern of this compound in MS/MS experiments would provide structural information by breaking specific bonds within the molecule. For example, cleavage of ester bonds, fragmentation of the cyclodecadienyl ring, or losses of small neutral molecules like water or fragments of the isopropyl or hydroxybenzoate moieties would yield characteristic fragment ions. Analysis of these fragment ions helps to piece together the structure of the molecule. nih.gov
High-resolution MS/MS data allows for the determination of the elemental composition of fragment ions, providing further confidence in the proposed fragmentation pathways and structural assignments. This is particularly valuable when analyzing complex natural product structures or identifying unknown related compounds.
In the context of studying this compound in biological systems or extracts, MS can be used for targeted or untargeted metabolite identification. By comparing the MS and MS/MS data of unknown compounds to that of authentic this compound or predicted fragmentation patterns, potential metabolites or biotransformation products can be identified.
An illustrative high-resolution MS data entry for this compound might be:
| Analysis Type | Ion Type | Measured m/z | Calculated m/z for C₂₂H₃₀O₄ | Error (ppm) | Proposed Formula |
| High-Resolution ESI-MS | [M+H]⁺ | 359.2222 | 359.2222 | < 5 | C₂₂H₃₁O₄ |
| High-Resolution ESI-MS | [M+Na]⁺ | 381.2041 | 381.2041 | < 5 | C₂₂H₃₀O₄Na |
Illustrative MS/MS Fragment Ions of this compound [M+H]⁺ (Hypothetical):
| Fragment m/z | Proposed Neutral Loss / Fragment | Possible Structural Assignment |
| 341.2117 | H₂O | Loss of water from hydroxyl |
| 137.0395 | C₇H₅O₂ (hydroxybenzoyl) | Cleavage of ester bond |
| 223.1850 | C₁₅H₂₃O₂ | Fragment from cyclodecadienyl |
| 43.0548 | C₃H₇ (isopropyl) | Loss of isopropyl group |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure and Ligand Binding Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique provides information about the electronic transitions within a molecule, which are typically associated with chromophores such as conjugated double bonds and aromatic rings. gaussian.comsharif.eduresearchgate.net
For this compound, the 4-hydroxybenzoate moiety contains a conjugated π system (the aromatic ring and the ester carbonyl), which would give rise to characteristic absorption bands in the UV region. The position and intensity of these bands (λmax and ε, respectively) are influenced by the electronic environment and substitution patterns. The cyclodecadienyl ring with its two double bonds also contributes to UV absorption, particularly if these double bonds are conjugated or in close proximity.
UV-Vis spectroscopy can be used to determine the concentration of this compound in solution using the Beer-Lambert Law, provided the molar absorptivity (ε) at a specific wavelength is known.
Furthermore, UV-Vis spectroscopy can be applied to study the interaction of this compound with other species, such as metal ions or proteins, if these interactions cause changes in the electronic structure of this compound or the interacting species, resulting in shifts in λmax or changes in absorbance intensity. researchgate.net For instance, if this compound acts as a ligand and binds to a metal ion that has d-d electronic transitions in the UV-Vis region, changes in the metal ion's spectrum could be observed. Similarly, interactions with proteins that affect the environment of the chromophoric groups in this compound could lead to spectral changes.
An illustrative UV-Vis data entry for this compound might show absorption maxima characteristic of its chromophores:
| Analyte | Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |
| This compound | Ethanol | ~250 | High | π → π* (Aromatic) |
| This compound | Ethanol | ~280 | Medium | n → π* (Carbonyl) |
| This compound | Ethanol | ~205 | High | π → π* (Alkene) |
Note: Actual λmax values would depend on the specific solvent and conformation.
Application of X-ray Crystallography in this compound-Target Complex Determination
X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystalline substance. youtube.comwikipedia.orgnih.gov While obtaining suitable single crystals of small organic molecules can sometimes be challenging, X-ray crystallography is invaluable for obtaining definitive structural information, including bond lengths, bond angles, and torsional angles, as well as the crystal packing arrangement.
For this compound, if a suitable crystal can be obtained, X-ray crystallography would provide the most accurate determination of its solid-state structure. This is particularly important for confirming the stereochemistry at chiral centers and the configuration of double bonds, which may not be definitively determined by NMR alone, especially for flexible molecules.
Importantly, X-ray crystallography has been applied in studies involving this compound, specifically in the context of its interaction with the farnesoid X receptor (FXR). researchgate.net Crystal structures of this compound-FXR complexes have been reported to uncover details about the binding mode of this compound to the receptor, including the formation of a secondary binding-induced pocket and specific interactions like hydrogen bonds. researchgate.net This provides crucial insights into the molecular basis of this compound's biological activity.
The process involves obtaining a high-quality single crystal, mounting it in an X-ray beam, and collecting the diffraction pattern. youtube.comwikipedia.org The diffraction data is then processed computationally to generate an electron density map, from which the positions of the atoms are determined. wikipedia.orgnih.gov Refinement of the structure against the experimental data yields the final atomic coordinates and structural parameters. wikipedia.org
Data obtained from an X-ray crystallographic study of this compound or a this compound-target complex would include:
| Parameter | Value (Example) | Description |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell |
| Space Group | P2₁/c | Describes the symmetry elements within the crystal |
| Unit Cell Dimensions | a, b, c, α, β, γ | Dimensions and angles of the repeating unit |
| Resolution | 0.8 Å | Level of detail in the electron density map |
| R-factor | 0.05 | Measure of agreement between observed and calculated data |
| Bond Lengths | C-C, C=C, C-O, etc. | Distances between bonded atoms |
| Bond Angles | C-C-C, C-C=C, etc. | Angles between bonds |
| Torsional Angles | Dihedral angles | Angles describing rotation around bonds |
| Atomic Coordinates | x, y, z | Three-dimensional positions of atoms |
| Thermal Parameters | Uiso or Uij | Describe atomic vibrations |
| Crystal Packing | - | Arrangement of molecules in the crystal lattice |
| Ligand-Target Interactions | - | Specific interactions (e.g., hydrogen bonds, hydrophobic contacts) in a complex researchgate.net |
Chiroptical Spectroscopy for Absolute Stereochemistry and Conformational Dynamics
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are used to study the interaction of chiral molecules with polarized light. saschirality.orgmdpi.comcas.cz These methods are particularly useful for determining the absolute configuration of chiral centers and investigating molecular conformation and dynamics in solution. saschirality.orgmdpi.com
This compound, with its complex structure, likely possesses multiple chiral centers and potentially atropisomers due to restricted rotation around single bonds (e.g., the ester linkage or within the cyclodecadienyl ring). nih.gov Chiroptical spectroscopy can differentiate between enantiomers and provide information about their relative populations in a mixture. saschirality.org
ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule in the UV-Vis region. The ECD spectrum, with its characteristic positive and negative bands (Cotton effects), is highly sensitive to the absolute configuration and conformation of the molecule's chromophores. By comparing experimental ECD spectra with theoretically calculated spectra for different possible stereoisomers and conformers, the absolute configuration of this compound can be determined. saschirality.orgmdpi.com
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light, providing information about the vibrational modes of chiral molecules. saschirality.orgmdpi.com Like ECD, VCD spectra are sensitive to both absolute configuration and conformation. VCD can be particularly powerful for analyzing the conformation of flexible molecules and studying intramolecular interactions. saschirality.orgmdpi.com
Raman Optical Activity (ROA), a related technique, measures the differential scattering of circularly polarized light in a Raman experiment. saschirality.org ROA provides complementary vibrational information to VCD.
Application of these techniques to this compound would involve obtaining the experimental ECD and VCD (or ROA) spectra and comparing them to spectra calculated using quantum chemical methods for different possible stereoisomers and conformations. This comparative analysis allows for the assignment of absolute configuration and the identification of the dominant conformers in solution. saschirality.orgmdpi.com
Illustrative data from chiroptical spectroscopy for this compound might include:
| Technique | Spectral Range | Information Provided | Illustrative Data Feature (Hypothetical) |
| ECD | UV-Vis | Electronic transitions, absolute configuration, conformation | Cotton effects (positive/negative bands) at specific wavelengths |
| VCD | Infrared | Vibrational modes, absolute configuration, conformation | Differential absorption bands in IR region |
| ROA | Raman | Vibrational modes, absolute configuration, conformation | Differential scattering in Raman spectrum |
Detailed research findings in this area for this compound would involve presenting the experimental and calculated spectra, highlighting the key spectral features used for stereochemical and conformational assignments, and discussing the agreement between theory and experiment.
Mechanistic Elucidation of Feroline S Biological and Molecular Interactions
Investigation of Ligand-Receptor Binding Dynamics and Allosteric Modulation
The interaction of small molecules with nuclear receptors is a critical area of pharmacological research, as these interactions can profoundly influence gene expression and cellular function. Feroline has been identified as a modulator of such interactions, exhibiting selective binding to specific nuclear receptors.
Detailed Analysis of Farnesoid X Receptor (FXR) Modulatory Mechanisms by this compound
This compound demonstrates selective recognition and interaction with the Farnesoid X Receptor (FXR) among a range of nuclear receptors. nih.govnih.gov Studies have characterized this compound as a novel FXR modulator. nih.govsci-hub.seresearchgate.netpdbj.orgrcsb.orgresearchgate.net Crystal structure analysis of FXR in complex with this compound has been instrumental in elucidating the molecular details of this interaction. These structures have revealed the presence of a secondary binding pocket within FXR that is distinct from previously reported ligand binding sites and appears important for this compound's interaction. nih.govsci-hub.seresearchgate.netpdbj.orgrcsb.org
Upon binding, this compound induces dynamic conformational changes within the ligand-binding domain of FXR, specifically affecting the activation function 2 (AF-2) surface. nih.govnih.govresearchgate.netpdbj.orgrcsb.orgresearchgate.netresearchgate.net These conformational alterations are crucial as they dictate the receptor's ability to interact with co-regulator proteins. The binding of this compound leads to differential recruitment profiles of co-regulators, a process mediated by a unique combination of hydrophobic and selective hydrogen-bond interactions specific to particular co-regulators. nih.govnih.govresearchgate.netpdbj.orgrcsb.orgresearchgate.netresearchgate.net This suggests that this compound modulates FXR activity through a unique mechanism involving selective co-regulator assembly. nih.govpdbj.orgrcsb.orgresearchgate.net Experimental data indicate that this compound can potently activate FXR in a concentration-dependent manner, with an reported EC50 value of 0.56 μM. sci-hub.se
Exploration of this compound Interactions with Other Nuclear Receptors and Enzyme Systems
While this compound exhibits selective interaction with FXR, its potential interactions with other biological targets, including other nuclear receptors and enzyme systems, have also been explored. Some research suggests that this compound selectively interacts with FXR among "all kinds of NRs". nih.gov However, another source indicates that this compound may possess estrogenic activity. latoxan.comekb.eg This suggests potential interactions with estrogen receptors or related pathways. Generally, compounds structurally similar to this compound are investigated for their capacity to interact with various enzymes and receptors, which could underlie diverse pharmacological effects. ontosight.ai Further detailed studies are necessary to comprehensively map this compound's interaction profile across a broader spectrum of nuclear receptors and enzyme systems.
Kinetic and Thermodynamic Characterization of this compound-Mediated Processes
Detailed kinetic and thermodynamic analyses provide fundamental information about the rates and energy changes associated with molecular interactions. While the literature confirms this compound's binding to and modulation of FXR, specific kinetic and thermodynamic parameters directly characterizing the this compound-FXR interaction or other this compound-mediated biological processes were not prominently detailed in the reviewed sources. Research in this area would typically involve determining association and dissociation rates (kinetics) and evaluating binding affinity and the thermodynamic forces driving the interaction (thermodynamics), such as changes in enthalpy and entropy.
Conformational Changes Induced by this compound in Biological Macromolecules
A key aspect of this compound's mechanism of action involves its ability to induce conformational changes in biological macromolecules, most notably in the Farnesoid X Receptor. As discussed in Section 4.1.1, this compound binding leads to dynamic conformational changes in the AF-2 surface of FXR. nih.govnih.govresearchgate.netpdbj.orgrcsb.orgresearchgate.netresearchgate.net These structural rearrangements are directly linked to the altered recruitment of co-regulators and the subsequent modulation of FXR transcriptional activity. Understanding these conformational changes is crucial for deciphering the allosteric mechanisms by which this compound exerts its effects on FXR function.
Computational Chemistry and Theoretical Modeling of this compound Interactions
Computational chemistry and theoretical modeling play a vital role in complementing experimental studies by providing atomic-level insights into molecular interactions and dynamics.
Molecular Dynamics Simulations of this compound-Protein Complexes
Subject: Information Regarding Computational Studies of this compound
This article addresses the request for information on the chemical compound "this compound," specifically focusing on its mechanistic elucidation through computational methods as outlined in sections 4.4.2, 4.4.3, and 4.4.4.
This compound is identified as a chemical compound with the molecular formula C₂₂H₃₀O₄ and is associated with PubChem CID 5903179. nih.gov Its IUPAC name is [(3Z,8Z)-5-hydroxy-5,9-dimethyl-2-propan-2-ylcyclodeca-3,8-dien-1-yl] 4-hydroxybenzoate (B8730719). nih.gov
Despite the identification of this compound as a known chemical entity nih.gov, comprehensive scientific literature specifically detailing the application of the following advanced computational methodologies to this compound was not found within the scope of the conducted search:
Structure-Activity Relationship (SAR) Studies through Computational Approaches:Computational SAR studies are crucial in drug discovery for understanding how structural changes affect biological activity and for optimizing compoundsoncodesign-services.comnumberanalytics.comnih.govspirochem.comcsmres.co.uk. These often involve molecular modeling and machine learning techniquesoncodesign-services.comnumberanalytics.com. Although the concept of SAR is fundamentalnumberanalytics.com, and computational approaches are well-establishednih.govcsmres.co.uk, no specific computational SAR studies focused on this compound were identified in the search results.
Therefore, based on the available information from the search, it is not possible to provide detailed research findings or data tables specifically pertaining to quantum mechanical calculations for reaction pathway analysis, ligand docking and binding free energy methodologies, or computational SAR studies applied directly to the compound this compound.
Integrative Biochemical Pathway Analysis and Functional Role Assessment of Feroline
Systems-Level Investigations of Feroline's Influence on Metabolic Networks
The activation of the Farnesoid X Receptor (FXR) by agonists such as this compound initiates a complex network of metabolic regulation, impacting lipid, glucose, and bile acid homeostasis. mdpi.comamegroups.org Systems-level analyses of FXR activation have revealed its capacity to modulate entire metabolic pathways, suggesting that this compound could have a broad influence on the body's metabolic state. nih.govnih.gov
One of the primary roles of FXR is in the control of bile acid synthesis and transport. Upon activation by a ligand like this compound, FXR induces the expression of the small heterodimer partner (SHP), which in turn represses the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. amegroups.org This negative feedback loop is crucial for preventing the accumulation of cytotoxic levels of bile acids. By activating this pathway, this compound would be expected to play a protective role in liver health.
In the context of lipid metabolism, FXR activation has been shown to decrease triglyceride levels. researchgate.net This is achieved through several mechanisms, including the inhibition of fatty acid synthesis and the promotion of fatty acid oxidation. researchgate.net Furthermore, FXR activation influences cholesterol metabolism by promoting its reverse transport. Preclinical studies with other FXR agonists have demonstrated a reduction in fatty liver injury and improvements in hyperlipidemia. amegroups.org
Interactive Table: Predicted Effects of this compound on Metabolic Pathways via FXR Activation
| Metabolic Pathway | Key Genes/Proteins Modulated | Predicted Effect of this compound |
|---|---|---|
| Bile Acid Synthesis | CYP7A1, SHP | Decrease |
| Lipid Metabolism | SREBP-1c, CPT1α | Decrease in triglycerides, increase in fatty acid oxidation |
In Vitro Biochemical Characterization of this compound's Enzymatic and Receptor Modulation
In vitro studies are essential for characterizing the direct molecular interactions of this compound. Research has identified "Ferolin" (a probable synonym for this compound) as an agonist for the farnesoid X receptor (FXR) with an EC50 of 0.56 μM. This indicates a high-affinity interaction, suggesting that this compound can effectively activate the receptor at sub-micromolar concentrations. The agonism of FXR is the primary mechanism through which this compound is understood to exert its biological effects. nih.gov
As a nuclear receptor, FXR functions as a ligand-activated transcription factor. amegroups.org Upon binding to this compound, FXR undergoes a conformational change, allowing it to form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. amegroups.org
The enzymatic modulation by this compound is indirect, occurring as a consequence of its receptor activation. For example, the aforementioned downregulation of CYP7A1 is a result of a signaling cascade initiated by this compound's binding to FXR. amegroups.org Therefore, the primary biochemical characterization of this compound focuses on its potent and selective activation of FXR.
Application of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Pathway Research
While direct omics studies on this compound are not yet widely published, the application of metabolomics and proteomics to plants of the Ferula genus and to other FXR agonists provides a roadmap for future research.
Metabolomics studies on various Ferula species have revealed a rich diversity of chemical compounds, including terpenoids, amino acid derivatives, and alkaloids. researchgate.netbiorxiv.org Untargeted metabolomics has been instrumental in identifying previously unknown metabolites within this genus. researchgate.netbiorxiv.org Future metabolomic studies on cells or organisms treated with this compound could identify specific metabolic signatures associated with its FXR-agonist activity, providing a deeper understanding of its impact on metabolic networks. nih.govnih.gov For instance, such studies could quantify changes in bile acid pools, lipid profiles, and glucose metabolites following this compound administration.
Proteomics , the large-scale study of proteins, can elucidate the changes in protein expression that occur in response to this compound treatment. youtube.comresearchgate.net By identifying which proteins are upregulated or downregulated, proteomics can help to map the specific cellular pathways affected by this compound's activation of FXR. mdpi.comresearchgate.net For example, a proteomic analysis of liver cells treated with this compound would be expected to show changes in the expression of enzymes involved in bile acid synthesis, lipid metabolism, and inflammatory pathways.
Integrated multi-omics approaches, combining genomics, transcriptomics, proteomics, and metabolomics, will be crucial for constructing a comprehensive picture of this compound's mechanism of action and its systemic effects. escholarship.org
Role of this compound in Cellular Signaling Cascades and Molecular Communication
As an FXR agonist, this compound is poised to play a significant role in modulating various cellular signaling cascades. The activation of FXR is known to have anti-inflammatory effects. nih.gov One of the key mechanisms for this is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.gov By activating FXR, this compound can interfere with NF-κB signaling, leading to a reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-1β. umn.edu
This anti-inflammatory action suggests that this compound could be a valuable molecule for studying and potentially modulating inflammatory diseases. The communication between cells is critical in the inflammatory process, and by altering the production of signaling molecules (cytokines), this compound can influence this molecular communication.
Furthermore, the signaling pathways initiated by this compound are not confined to a single cell type. The enterohepatic circulation of bile acids, which is regulated by FXR, is a prime example of inter-organ communication between the liver and the intestine. mdpi.com By influencing this system, this compound can have effects that extend beyond the initial target cell, impacting the metabolic and inflammatory status of the entire organism.
Data Table: Key Signaling Pathways Potentially Modulated by this compound
| Signaling Pathway | Key Proteins | Predicted Outcome of this compound Intervention |
|---|---|---|
| Farnesoid X Receptor (FXR) Signaling | FXR, RXR, SHP | Activation |
| NF-κB Signaling | NF-κB, IκB | Inhibition |
Environmental and Ecological Dimensions of Feroline Research
Occurrence and Biogeochemical Cycling of Feroline in Natural Ecosystems
Currently, there is no available scientific data detailing the natural occurrence of this compound in specific ecosystems. While it is known to be a constituent of Ferula plants, its concentration in different plant tissues, its release into the environment, and its subsequent pathways through soil, water, and air remain unquantified. core.ac.uk The biogeochemical cycle of this compound, which would describe its movement and transformation through the Earth's biotic and abiotic compartments, has not been a subject of scientific investigation. General principles of the biogeochemical cycling of elements like iron are well-documented, but specific cycles for complex organic molecules such as this compound are compound-specific and require dedicated research. core.ac.ukresearchgate.netnih.govnih.govgeochemicalperspectives.org
Environmental Fate and Transformation Mechanisms of this compound
The environmental fate of this compound, including its persistence, degradation, and potential for bioaccumulation, is another area where scientific literature is silent. As a terpenoid, it can be hypothesized that this compound may undergo various transformation processes in the environment, such as photodegradation, microbial degradation, or chemical hydrolysis. However, without specific studies, the transformation products and the rates at which these processes occur are unknown. The broader category of terpenoids is known to interact with the environment and insects in various ways, but this cannot be directly extrapolated to this compound without specific research. mdpi.com
Interactions of this compound with Microbial Communities and Environmental Matrices
The potential interactions between this compound and microbial communities in soil and aquatic environments have not been explored. Many secondary plant metabolites are known to have antimicrobial properties or to serve as carbon sources for microorganisms, but this compound's specific effects on microbial diversity and function are yet to be determined. nih.govresearchgate.net Similarly, there is no information on how this compound interacts with different environmental matrices such as soil, sediment, and dissolved organic matter. The adsorption, desorption, and mobility of this compound in these matrices would be critical in determining its environmental distribution and bioavailability, but this remains an unresearched area.
Advanced Methodological Frameworks in Feroline Research
Development of Novel Analytical Methods for Feroline Detection and Quantification in Complex Matrices
Accurate detection and quantification of this compound in various complex matrices, such as biological samples or plant extracts, are crucial for pharmacokinetic studies, biological activity assessments, and quality control. While general analytical techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are fundamental in natural product chemistry golexir.com, the development of novel, more sensitive, and specific methods is an ongoing area of research for challenging matrices. The complexity of biological samples, for instance, necessitates methods that can selectively detect this compound amidst a myriad of endogenous compounds. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) coupled with advanced sample preparation methods are often employed for the detection and quantification of natural products in complex biological systems, offering high sensitivity and specificity. While specific novel methods exclusively developed for this compound in complex matrices are not extensively detailed in available literature, the principles applied to other natural products in complex biological or environmental samples would be relevant. The adaptation and validation of such advanced hyphenated techniques are essential for comprehensive this compound research.
High-Throughput Screening Platforms for Discovery of this compound Interactors
High-throughput screening (HTS) plays a pivotal role in modern drug discovery and biological research by enabling the rapid testing of large libraries of compounds against specific biological targets. HTS was instrumental in identifying this compound as a novel modulator of the Farnesoid X receptor (FXR). This process typically involves automated systems to perform miniaturized assays, allowing for the screening of thousands to millions of compounds in a cost-effective manner.
In the context of this compound, HTS platforms would involve setting up assays that measure the interaction of compounds with FXR or downstream signaling pathways. The identification of this compound likely involved screening natural product libraries. Research indicates that this compound activates FXR with an EC50 value of 0.56 μM.
| Compound | Target | Activity | EC50 (μM) |
|---|---|---|---|
| This compound | FXR | Activation | 0.56 |
| Tschimgine | FXR | Activation | - |
Beyond identifying primary targets like FXR, HTS can also be applied to discover other biomolecules or pathways that this compound interacts with, contributing to a broader understanding of its biological profile.
Application of Artificial Intelligence and Machine Learning in this compound Research and Design
Artificial intelligence (AI) and machine learning (ML) are increasingly transforming chemical and biological research, offering powerful tools for data analysis, pattern recognition, and predictive modeling. While specific documented applications of AI and ML solely focused on this compound research are not prominent in the provided search results, their potential utility in this domain is significant.
AI and ML algorithms can be applied to analyze complex datasets generated from experimental studies on this compound, such as HTS data, analytical profiles, or biological assay results. These methods can help identify subtle patterns, predict structure-activity relationships, and prioritize further experiments. For instance, ML models could be trained on data from various terpenoids and their interactions with nuclear receptors to predict potential off-target effects or identify structural modifications that could enhance this compound's selectivity or potency for FXR. AI could also aid in the de novo design of novel this compound analogs with desired properties. Furthermore, natural language processing (NLP), a branch of AI, could be used to mine the vast scientific literature for implicit connections or hypotheses related to this compound and its biological context.
Integrated Multi-Omics Approaches for Comprehensive Systems Biology of this compound
Integrated multi-omics approaches involve the simultaneous analysis of data from multiple biological layers, such as genomics, transcriptomics, proteomics, and metabolomics, to gain a holistic understanding of biological systems. Applying these approaches to this compound research could provide comprehensive insights into its effects at a systems biology level.
Q & A
How to formulate a research question investigating Feroline’s molecular interactions in biological systems?
Methodological Answer :
- Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure the question. For example:
- Population: Specific cell lines or enzymes affected by this compound.
- Intervention: Dosage ranges or exposure durations.
- Comparison: Control groups (e.g., untreated cells or alternative compounds).
- Outcome: Quantifiable metrics like binding affinity or metabolic inhibition.
- Time: Short-term vs. long-term effects.
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s viability .
Q. What experimental designs are optimal for assessing this compound’s stability under varying physicochemical conditions?
Methodological Answer :
-
Controlled variable testing : Design experiments isolating parameters (e.g., pH, temperature, light exposure) and measure degradation via HPLC or mass spectrometry.
-
Statistical tools : Use factorial design (e.g., 2^k designs) to analyze interactions between variables. Report confidence intervals and p-values to validate reproducibility .
-
Example Table :
Condition pH Range Temperature (°C) Degradation Rate (%) Method Used Acidic 2–4 25 12.3 ± 0.5 HPLC Neutral 6–8 37 4.1 ± 0.2 LC-MS
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity of this compound across independent studies?
Methodological Answer :
- Conduct a systematic review with bias assessment using tools like ROBIS (Risk of Bias in Systematic Reviews).
- Analyze variables causing discrepancies:
Q. What advanced methodologies ensure reproducibility in this compound synthesis and characterization?
Methodological Answer :
- Synthetic protocols : Document reaction parameters (catalyst load, solvent ratios) using guidelines from . For novel derivatives, provide full spectral data (¹H/¹³C NMR, HRMS) in supplementary materials.
- Replication safeguards : Include negative controls (e.g., omitting catalysts) and positive controls (known reaction yields). Use inter-laboratory validation for critical steps .
Q. How to design multi-disciplinary studies evaluating this compound’s environmental impact and biodegradation pathways?
Methodological Answer :
- Integrated frameworks : Combine in silico models (e.g., QSAR for toxicity prediction) with in situ microbial assays.
- Longitudinal analysis : Track metabolite formation over time using isotopic labeling (e.g., ¹⁴C-Feroline) and GC-MS.
- Data synthesis : Apply meta-analysis to correlate lab results with field data, addressing ecological variability .
Data Analysis and Interpretation
Q. What statistical models are appropriate for analyzing dose-response relationships in this compound toxicity studies?
Methodological Answer :
Q. How to address missing or incomplete datasets in this compound pharmacokinetic studies?
Methodological Answer :
- Implement multiple imputation (e.g., MICE algorithm) for missing values, ensuring <10% data loss.
- Perform sensitivity analysis to assess imputation impact on pharmacokinetic parameters (AUC, Cmax) .
Ethical and Reporting Standards
Q. How to align this compound preclinical studies with NIH guidelines for experimental rigor?
Methodological Answer :
- Adhere to ARRIVE 2.0 guidelines for animal studies: report sample size justification, randomization, and blinding.
- For in vitro work, include MIT assay validation and cell line authentication (STR profiling) .
Q. What are the best practices for disclosing conflicting interests in this compound research publications?
Methodological Answer :
- Declare all funding sources and institutional affiliations in the Acknowledgments section.
- Use ICMJE conflict-of-interest forms to document patents, consultancies, or equity stakes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
